REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11]COC)=[CH:9][CH:8]=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5].[Si](Cl)(C)(C)[CH3:17]>CO>[F:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([F:15])[C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1OCOC)F
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Name
|
|
Quantity
|
7.94 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting colourless solution heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 hr
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was then evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |